2-chloro-N',4-dihydroxybenzene-1-carboximidamide
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Overview
Description
2-chloro-N’,4-dihydroxybenzene-1-carboximidamide is a chemical compound with the molecular formula C<sub>7</sub>H<sub>7</sub>ClN<sub>2</sub>O<sub>2</sub> . It is also known by the chemical name chloramidine . This compound has garnered considerable attention due to its potential applications in various fields of research and industry1.
Scientific Research Applications
Synthesis and Polymer Applications
A study by Yang and Wei (2001) detailed the synthesis of soluble alternating copoly(amide–imide)s starting from 1,2-bis(4-trimellitimidophenoxy)-4-t-butylbenzene, which involved the condensation of 4-t-butylcatechol and p-chloronitrobenzene. These polymers exhibit excellent solubility in amide-type solvents and form tough, transparent, and flexible films with high thermal stability (Yang & Wei, 2001).
Analytical and Biological Material Determination
Shormanov et al. (2016) developed an analytical method for the determination of 2-chloro-1,4-dihydroxybenzene in various biological materials using techniques like TLC, GC-MS, and UV-spectrophotometry. This method facilitates the extraction and accurate quantification of this compound from complex biological matrices (Shormanov et al., 2016).
Novel Carboximidamides for Anti-Hyperglycemic Evaluation
Moustafa et al. (2021) explored the synthesis of novel carboximidamides derived from cyanamides linked with the pyrimidine moiety for anti-hyperglycemic evaluation. These compounds showed significant reduction in serum glucose levels and improved biomarkers of liver and kidney function, indicating potential as therapeutic agents against diabetes (Moustafa et al., 2021).
Radiolytic Degradation and Toxicity Studies
Trojanowicz et al. (2002) investigated the radiolytic degradation of 2,4-dichlorophenol, demonstrating stepwise dehalogenation through the formation of dihydroxybenzenes. This study highlights the implications for environmental remediation and the understanding of toxicity changes upon gamma irradiation (Trojanowicz et al., 2002).
Materials Science and Sensing Applications
Yu et al. (2010) reported the synthesis and self-assembly of a new hydrazide derivative capable of forming gels in apolar organic solvents. This material can sense positional isomers of dihydroxybenzenes by changing colors, indicating its potential in chemical sensing applications (Yu et al., 2010).
properties
IUPAC Name |
2-chloro-N',4-dihydroxybenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-3-4(11)1-2-5(6)7(9)10-12/h1-3,11-12H,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWBKTSQXUFLOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)Cl)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N',4-dihydroxybenzene-1-carboximidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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